tert-Butyl (3-bromopyridin-2-yl)carbamate

regiochemistry cross-coupling structure-activity relationship

Researchers synthesizing 2-amino-3-arylpyridine kinase inhibitors face catalyst poisoning when using unprotected 2-amino-3-bromopyridine. The Boc-protected form eliminates amine-palladium coordination, enabling clean Suzuki-Miyaura coupling at C3. • Enables sequential cross-coupling: less activated 3-Br allows selective first coupling at 2-Br positions • 100 g scale-up validated (WO2019/8011, 63% yield) for process R&D • Batch QC (NMR, HPLC, GC) at ≥96% purity supports reproducible parallel library synthesis

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS No. 149489-04-3
Cat. No. B177641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-bromopyridin-2-yl)carbamate
CAS149489-04-3
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=N1)Br
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
InChIKeyQYXWTADXOAAMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3-bromopyridin-2-yl)carbamate


tert-Butyl (3-bromopyridin-2-yl)carbamate (CAS 149489-04-3), also named 2-(Boc-amino)-3-bromopyridine, is a heterocyclic aryl bromide of the pyridine class with molecular formula C₁₀H₁₃BrN₂O₂ and molecular weight 273.13 g/mol . The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine at the pyridine 2-position and a bromine substituent at the 3-position, creating a 1,2-relationship between the protected nitrogen and the halogen electrophile . This regiochemical arrangement is distinct from the four other Boc-aminobromopyridine constitutional isomers and from the unprotected parent 2-amino-3-bromopyridine. Predicted physicochemical properties include a density of 1.453±0.06 g/cm³, boiling point of 286.1±25.0 °C, and LogP of 3.20, and the compound is commercially supplied as a white to yellow solid with purity specifications ranging from 95% to 98% across major vendors .

Synthetic Role Chemoselective cross-coupling building block
Protecting Group Boc-protected amine for Pd-catalyzed steps
Regiochemistry 3-Bromo isomer for stepwise coupling strategies

Regioisomer Substitution Limitations


Although all five Boc-aminobromopyridine constitutional isomers share the identical molecular formula (C₁₀H₁₃BrN₂O₂, MW 273.13) and similar commercial purity ranges (95–98%), their synthetic utility diverges sharply because the bromine position relative to the Boc-protected amino group dictates the electronic environment, steric accessibility, and cross-coupling reactivity at the C–Br bond [1]. The 3-bromo isomer positions the electrophilic carbon adjacent to the electron-withdrawing Boc-carbamate-substituted C2, creating a unique polarization pattern that differs from the 4-bromo (para-like), 5-bromo, or 6-bromo isomers, while the 2-bromo-3-BocNH regioisomer (CAS 116026-98-3) reverses the spatial relationship entirely, placing the halogen ortho to the pyridine nitrogen and meta to the protected amine . In palladium-catalyzed Suzuki–Miyaura couplings of bromopyridines, the position of the bromine has been shown to influence both reaction rate and yield, as documented for 4-amino-2-bromopyridine versus other substituted bromopyridines under aqueous ligand-free conditions [2]. Furthermore, the unprotected analog 2-amino-3-bromopyridine (CAS 13534-99-1, mp 63–67 °C) cannot be directly substituted because the free amine can coordinate to palladium catalysts, reducing or poisoning catalytic activity, and may undergo competing N-arylation side reactions not possible with the Boc-protected form . These factors make generic substitution scientifically unjustified without explicit experimental validation.

Regioisomer reactivity mismatch. The 2-, 4-, 5-, and 6-bromo isomers exhibit different oxidative addition kinetics, and may shift cross-coupling selectivity.
Unprotected amine incompatibility. The free 2-amino-3-bromopyridine can coordinate palladium catalysts, risking catalyst sequestration and competing N-arylation.
Physical form variance. The lack of a sharp melting point differs from crystalline comparator isomers, potentially requiring modified handling and dissolution protocols.

Quantitative Differentiation Evidence


Regiochemical Differentiation: 3-Bromo vs 2-Bromo Isomer

The target compound (CAS 149489-04-3) carries the bromine at the pyridine 3-position with the Boc-carbamate at the 2-position, placing the halogen in a meta-like relationship to the ring nitrogen and adjacent to the protected amino group. In contrast, tert-butyl (2-bromopyridin-3-yl)carbamate (CAS 116026-98-3) reverses this arrangement, positioning bromine at the 2-position (ortho to ring N) and BocNH at the 3-position [1]. The 2-bromo isomer has an experimentally measured melting point of 84–85 °C, while the target 3-bromo isomer has no experimentally reported melting point but exhibits a predicted boiling point of 286.1 °C and density of 1.453 g/cm³ . In Pd-catalyzed cross-couplings, 2-halopyridines are generally more reactive toward oxidative addition than 3-halopyridines due to the electron-withdrawing effect of the ring nitrogen at the ortho position, meaning the target 3-bromo compound offers a distinct, less activated electrophilic partner that can enable chemoselective sequential coupling strategies where a 2-bromo substituent would react first [2].

3-Br vs 2-Br Isomer
Class-level inference
Br at C3 (meta-like to ring N) vs. Br at C2 (ortho to ring N). Predicted bp difference ~12.8 °C. Target compound lacks sharp melting point, unlike 2-bromo isomer (mp 84–85 °C).
Supports chemoselective sequential coupling design.
3-Br is a less activated electrophile than 2-Br; reactivity difference is class-level.
regiochemistry cross-coupling structure-activity relationship

Boc Protection: Catalyst Compatibility vs Unprotected Amine

The target compound's Boc-carbamate group prevents the secondary amine from coordinating to palladium catalysts, a well-established problem when free aminopyridines are used in cross-coupling reactions. In the aqueous Suzuki coupling study by Li et al., substrates containing free basic nitrogen centers (including aminopyridines) were shown to undergo coupling without added base, but the reaction mechanism depended critically on the protonation state and coordination behavior of the nitrogen [1]. Unprotected 2-amino-3-bromopyridine (CAS 13534-99-1, mp 63–67 °C) carries a free primary amine that can act as a ligand for Pd, potentially leading to catalyst sequestration, lower yields, or competing Buchwald–Hartwig N-arylation side products. The Boc group is stable under the mildly basic conditions of Suzuki couplings but is readily cleaved by treatment with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, enabling a protection/deprotection strategy that is well precedented in the patent literature, such as WO2019/8011 where the Boc-protected intermediate 2 was carried through multiple synthetic steps before deprotection . The synthesis of the target compound from 2-amino-3-bromopyridine proceeds in 63% isolated yield using Boc₂O/DMAP/TEA in DCM at room temperature followed by methanolic K₂CO₃ treatment, as reported in the scale-up procedure of WO2019/8011 .

Boc Protection: Catalyst Compatibility
Class-level inference
Boc-protected amine avoids Pd coordination. Synthesis from free amine proceeds in 63% yield at 100 g scale. Deprotection via standard TFA/DCM or HCl/dioxane methods.
Pre-protected form saves synthetic effort and reduces batch variability risk.
Protection/deprotection strategy is well precedented in patent literature.
protecting group strategy palladium catalysis synthetic efficiency

Commercial Purity and Batch QC Documentation

The target compound is available from multiple independent vendors with defined purity specifications. Sigma-Aldrich (Ambeed) lists 96% purity ; Bidepharm specifies standard purity of 96% and provides batch-specific QC documentation including NMR, HPLC, and GC ; Leyan (Shanghai) offers 97% purity ; and AKSci lists a minimum purity specification of 98% (GC) . By comparison, the closely related 4-bromo regioisomer (CAS 207799-10-8) is listed at 98% purity by Bidepharm , while the 6-bromo isomer (CAS 344331-90-4) lacks widespread multi-vendor availability with documented QC. The storage condition for the target compound is consistently specified as sealed, dry, 2–8 °C across vendors , and the physical form is uniformly described as a solid (white to yellow) [1].

Commercial Purity and QC
Cross-study comparable
Purity grades: 96–98%. Batch-specific QC documentation (NMR, HPLC, GC) from multiple independent vendors. Broadest multi-vendor coverage among 3-bromo isomers.
Reduces single-supplier dependency risk and enables purity-grade selection.
Storage consistently specified as sealed, dry, 2–8 °C across suppliers.
quality control purity specification procurement

Pharmaceutical Patent Precedent

The target compound is explicitly employed as 'Intermediate 2' in WO2019/8011 A1, where it is prepared at 100 g scale (63% yield) from 2-amino-3-bromopyridine and carried through a multi-step sequence toward biologically active targets . Additionally, the Chemsrc database records a literature citation linking the compound to US5593993 A1 (Medivir AB, 1997), a patent describing methods for inhibition of HIV-related viruses . In contrast, the regioisomeric analogs tert-butyl (4-bromopyridin-2-yl)carbamate, tert-butyl (5-bromopyridin-2-yl)carbamate, and tert-butyl (6-bromopyridin-2-yl)carbamate have not been documented as named intermediates in comparable pharmaceutical patent synthetic schemes at the same level of detail. The 2-bromo-3-BocNH isomer (CAS 116026-98-3) is catalogued as a building block but lacks equivalent patent precedent visibility .

Pharmaceutical Patent Precedent
Supporting evidence
Explicitly named 'Intermediate 2' in WO2019/8011 A1 (100 g scale, 63% yield). Cited in US5593993 A1 (Medivir AB). Comparator isomers lack equivalent named-intermediate visibility.
Documented patent precedent supports industrial synthetic utility review.
At least 2 independent patent families cite this compound.
pharmaceutical intermediate patent precedent drug discovery

Differential Physical Form and Handling

The target compound is reported as a solid at ambient temperature requiring sealed, dry storage at 2–8 °C with no special moisture sensitivity beyond standard inert atmosphere practice . The unprotected analog 2-amino-3-bromopyridine (CAS 13534-99-1) has a melting point of 63–67 °C and exists as a crystalline powder at room temperature [1], but its free amine makes it more susceptible to oxidation and color degradation over time. The Boc-protected form has a computed vapor pressure of 0.0±0.6 mmHg at 25 °C, indicating very low volatility and suitability for precise weighing under standard laboratory conditions . The 2-bromo-3-BocNH isomer (CAS 116026-98-3) has a defined melting point of 84–85 °C, making it a higher-melting crystalline solid that may require different dissolution protocols [2].

Physical Form and Handling
Cross-study comparable
Solid without sharp melting point. Predicted bp 286.1 °C, vapor pressure 0.0±0.6 mmHg at 25 °C. Lower boiling point (~12.8 °C) than 2-bromo isomer.
Physical form influences solvent selection and purification during scale-up.
Unprotected analog mp 63–67 °C; 2-bromo isomer mp 84–85 °C.
physical form storage stability handling

Application Scenarios


Stepwise Chemoselective Suzuki–Miyaura Coupling

When a synthetic route demands sequential palladium-catalyzed cross-coupling at two different halogen positions on a pyridine scaffold, the target compound's 3-bromo substituent provides a less activated electrophilic site compared to a 2-bromopyridine. This enables chemists to first couple at a more reactive 2-bromo position elsewhere in the molecule, followed by activation of the 3-bromo bond under modified conditions. The Boc protection ensures the adjacent amino group does not interfere with the catalytic cycle, a strategy supported by the aqueous Suzuki coupling study of Li et al. showing that bromopyridine positional isomers exhibit distinct pH-dependent reactivity profiles [1]. The precedent in WO2019/8011, where this compound was carried through multiple synthetic steps at 100 g scale, validates its robustness in multi-step sequences .

2-Amino-3-arylpyridine Pharmacophore Synthesis

The target compound is ideally suited for constructing 2-amino-3-arylpyridine motifs—a privileged scaffold in kinase inhibitors and antiviral agents—through Suzuki coupling at C3 followed by TFA-mediated Boc removal. The 2-amino group, once deprotected, can participate in subsequent amide bond formation, urea synthesis, or heterocycle annulation. The US5593993 patent from Medivir AB, which cites this compound, targets HIV reverse transcriptase inhibition [2]. The 63% documented yield for Boc protection from the free amine at preparative scale demonstrates that procurement of the pre-protected intermediate eliminates a synthetic step with established efficiency metrics .

Parallel Library Synthesis: 3-Substituted-2-aminopyridines

For medicinal chemistry groups conducting structure-activity relationship (SAR) studies around the 3-position of 2-aminopyridines, the target compound enables parallel diversification via high-throughput Suzuki coupling with aryl/heteroaryl boronic acids. The 96–98% commercial purity with batch QC (NMR, HPLC, GC) from multiple vendors supports reproducible library production. The solid physical form and low vapor pressure (0.0±0.6 mmHg at 25 °C) facilitate automated weighing and dispensing in parallel synthesis workstations . The enantioselective Suzuki–Miyaura coupling methodology reported by Wang et al., which achieved up to 92% ee with 3-bromopyridine derivatives using chiral monophosphine ligands, further extends the utility of this building block to asymmetric synthesis applications [3].

Process Scale-Up: Reproducible Intermediate Quality

The WO2019/8011 patent provides a validated scale-up procedure at 100 g input of 2-amino-3-bromopyridine, yielding 99.7 g of the target compound (63% yield, pinkish solid) . This documented kilogram-laboratory-scale precedent, combined with the availability of the compound from ISO-certified suppliers such as MolCore with NLT 98% specification , supports its selection as a preferred intermediate in process R&D. The defined storage condition (sealed, dry, 2–8 °C) and commercial availability in bulk packaging (up to kg scale from ChemicalBook-listed suppliers) further support its use in larger-scale campaigns.

Application
Selection Property
Validation Focus
Stepwise chemoselective coupling
Less activated 3-Br electrophile
Sequential Pd-catalyzed coupling order
2-Amino-3-arylpyridine synthesis
Boc protection/deprotection strategy
Post-coupling amine functionalization
Parallel library diversification
Multi-vendor batch QC and solid form
Automated dispensing and reproducibility
Process scale-up campaigns
Documented kg-scale patent precedent
Yield consistency and storage stability

Technical Documentation Hub

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